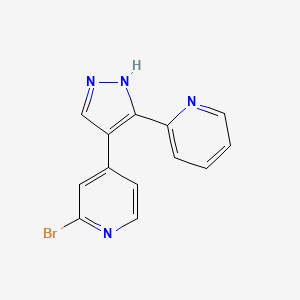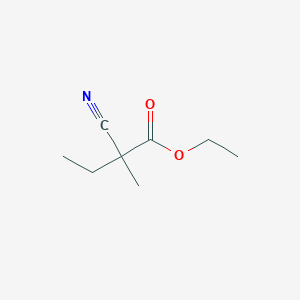
Ethyl 2-cyano-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various catalytic and chemical reactions. For instance, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced under heterogeneous catalysis to form different products, including diamines and heterocycles, depending on the catalyst used . Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex, which involves C=C bond migration and condensation with cyanoacetate . Another synthesis method includes the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate to produce various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy and crystallized in a specific space group with defined lattice constants . The compound exists as the enamine tautomer in the solid state, with specific bond distances and angles, and forms bifurcated hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions of related compounds involve transformations under specific conditions. The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate, for example, results in the formation of acetone and ethyl acetate among other products, following a first-order rate law . The reaction mechanism is proposed to proceed via a six-membered cyclic transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as ethyl 2-methylbutanoate enantiomers, have been studied for their organoleptic impact. The S-enantiomer of ethyl 2-methylbutanoate was found to be predominant in wines and contributed to fruity aromas, with specific olfactory thresholds determined for the racemic mixture and the S-form . These findings highlight the importance of stereochemistry in the sensory properties of esters.
Aplicaciones Científicas De Investigación
Chemical and Sensory Characteristics in Wines
Ethyl 2-hydroxy-3-methylbutanoate, a compound closely related to Ethyl 2-cyano-2-methylbutanoate, has been investigated for its chemical and sensory characteristics in wines. This research found that the R enantiomer of this ester is predominantly present in both red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating it does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).
Impact on Wine Aroma
Another study on Ethyl 2-methylbutanoate, similar to Ethyl 2-cyano-2-methylbutanoate, revealed its impact on wine aroma. The study focused on its enantiomers in wine and found that the S-enantiomer enhances the perception of fruity aromas in red wines (Lytra et al., 2014).
Biosynthesis in Fruits
Research into the biosynthesis of 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, a compound related to Ethyl 2-cyano-2-methylbutanoate, has been conducted in fruits like apples. This study provided insights into the origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).
Psychotropic Activity
A study synthesized Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound structurally related to Ethyl 2-cyano-2-methylbutanoate, to explore its psychotropic activity (Grigoryan et al., 2011).
Role in Apple Aroma
Ethyl 2-methylbutanoate, closely related to Ethyl 2-cyano-2-methylbutanoate, has been identified as a key aroma compound in apples. A study explored its metabolism in apple fruits, providing insights into the formation of aroma compounds in fruits (Hauck et al., 2000).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-cyano-2-methylbutanoate is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in mist, gas, or vapors, and using personal protective equipment .
Propiedades
IUPAC Name |
ethyl 2-cyano-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDWEJAAFSYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483057 |
Source


|
| Record name | ethyl 2-cyano-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-methylbutanoate | |
CAS RN |
26739-87-7 |
Source


|
| Record name | ethyl 2-cyano-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

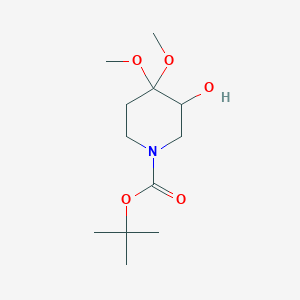

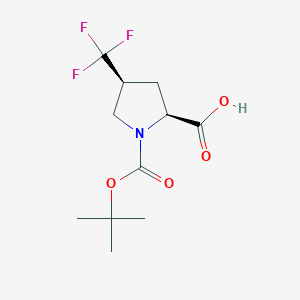
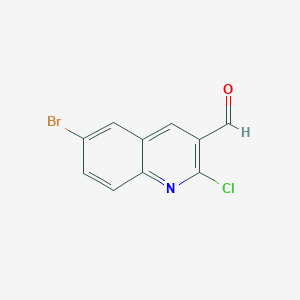

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)





